molecular formula C12H16BBrO3 B6320954 2-(3-Bromo-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane CAS No. 2096994-85-1

2-(3-Bromo-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Cat. No.: B6320954
CAS No.: 2096994-85-1
M. Wt: 298.97 g/mol
InChI Key: UYDHSICYZJXROD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromo-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is an organoboron compound that has garnered interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boron atom within a dioxaborinane ring, which is attached to a brominated and methoxylated phenyl group.

Preparation Methods

The synthesis of 2-(3-Bromo-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the reaction of 3-bromo-4-methoxyphenylboronic acid with a suitable dioxaborinane precursor under controlled conditions. The reaction is often carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate in an organic solvent like toluene . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(3-Bromo-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:

Scientific Research Applications

2-(3-Bromo-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane involves its role as a boron-containing reagent in various chemical reactions. In Suzuki-Miyaura cross-coupling reactions, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

2-(3-Bromo-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane can be compared with other boron-containing compounds, such as:

    Phenylboronic acid: A simpler boronic acid used in similar cross-coupling reactions.

    4-Bromo-2,5-dimethoxyphenylboronic acid: A structurally related compound with different substituents on the phenyl ring.

    2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine: Another brominated and methoxylated compound with a different heterocyclic structure. The uniqueness of this compound lies in its specific dioxaborinane ring structure, which imparts distinct reactivity and stability properties.

Properties

IUPAC Name

2-(3-bromo-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BBrO3/c1-12(2)7-16-13(17-8-12)9-4-5-11(15-3)10(14)6-9/h4-6H,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDHSICYZJXROD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC(=C(C=C2)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BBrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701177217
Record name 1,3,2-Dioxaborinane, 2-(3-bromo-4-methoxyphenyl)-5,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701177217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096994-85-1
Record name 1,3,2-Dioxaborinane, 2-(3-bromo-4-methoxyphenyl)-5,5-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096994-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,2-Dioxaborinane, 2-(3-bromo-4-methoxyphenyl)-5,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701177217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.